Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It is used to treat a variety of bacterial infections due to its broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ticarcillin disodium is synthesized through a series of chemical reactions starting from penicillin. The synthesis involves the acylation of the penicillin nucleus with a thiophene acetic acid derivative. The reaction conditions typically include the use of organic solvents and specific temperature controls to ensure the stability of the beta-lactam ring .
Industrial Production Methods
Industrial production of ticarcillin disodium involves large-scale chemical synthesis in controlled environments. The process includes the fermentation of penicillin-producing microorganisms, followed by chemical modification to introduce the thiophene acetic acid moiety. The final product is then purified and crystallized to obtain the disodium salt form .
Chemical Reactions Analysis
Types of Reactions
Ticarcillin disodium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Substitution: The carboxylate groups can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-lactamase enzymes.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Requires nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Produces penicilloic acid derivatives.
Oxidation: Leads to the formation of sulfoxides or sulfones.
Reduction: Results in the formation of reduced thiophene derivatives.
Substitution: Produces various substituted carboxylate derivatives
Scientific Research Applications
Ticarcillin disodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamase enzymes.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Utilized in clinical research to develop new antibiotic therapies and to study the pharmacokinetics and pharmacodynamics of beta-lactam antibiotics.
Industry: Applied in the pharmaceutical industry for the production of antibiotic formulations
Mechanism of Action
Ticarcillin disodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Carbenicillin: Another beta-lactam antibiotic with a similar structure and mechanism of action.
Piperacillin: A beta-lactam antibiotic with a broader spectrum of activity.
Amoxicillin: A widely used beta-lactam antibiotic with a similar mechanism of action
Uniqueness
Ticarcillin disodium is unique due to its specific activity against Pseudomonas aeruginosa and its stability in the presence of certain beta-lactamase enzymes. This makes it particularly useful in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGCZDWBFFUEES-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2Na2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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